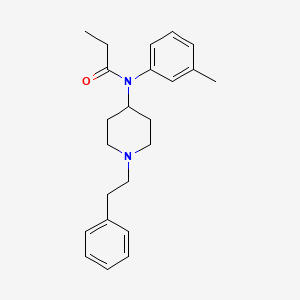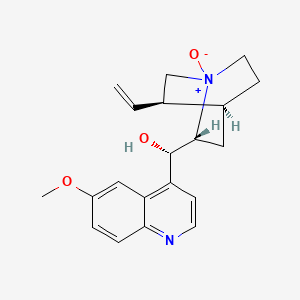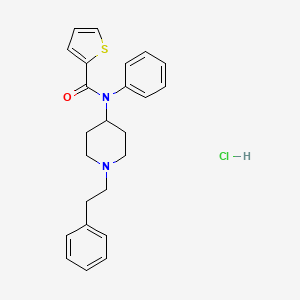
N-(3-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meta-Methylfentanyl (hydrochloride): is a synthetic opioid that is structurally related to fentanyl. It is categorized as an opioid and is regulated as a Schedule I compound in the United States . This compound is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
The synthesis of meta-Methylfentanyl (hydrochloride) involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the following steps:
Preparation of N-phenethyl-4-piperidone: This is achieved through the reaction of phenethylamine with 4-piperidone.
Formation of the intermediate: The intermediate is formed by reacting N-phenethyl-4-piperidone with a suitable reagent to introduce the methyl group at the meta position.
Final synthesis: The final step involves the reaction of the intermediate with propionyl chloride to form meta-Methylfentanyl, which is then converted to its hydrochloride salt.
Industrial production methods for meta-Methylfentanyl (hydrochloride) are not well-documented due to its classification as a controlled substance. the synthesis generally follows similar steps as described above, with optimization for large-scale production.
Chemical Reactions Analysis
meta-Methylfentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
meta-Methylfentanyl (hydrochloride) has several scientific research applications, including:
Mechanism of Action
meta-Methylfentanyl (hydrochloride) exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor . This binding activates G-protein-coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels . This results in the inhibition of neurotransmitter release, including substance P, gamma-aminobutyric acid (GABA), dopamine, acetylcholine, and noradrenaline . The compound also inhibits the release of vasopressin, somatostatin, insulin, and glucagon .
Comparison with Similar Compounds
meta-Methylfentanyl (hydrochloride) is similar to other fentanyl analogues, such as ortho-Methylfentanyl and para-Methylfentanyl . it is unique in its specific structural configuration, which affects its binding affinity and potency at opioid receptors .
Similar compounds: include:
ortho-Methylfentanyl: Similar in structure but with the methyl group at the ortho position.
para-Methylfentanyl: Similar in structure but with the methyl group at the para position.
3-Methylfentanyl: An analogue with a methyl group at the 3-position, known for its high potency.
meta-Methylfentanyl (hydrochloride) is distinguished by its specific binding properties and pharmacological effects, making it a valuable compound for research and forensic applications.
Properties
CAS No. |
47480-47-7 |
|---|---|
Molecular Formula |
C23H30N2O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H30N2O/c1-3-23(26)25(22-11-7-8-19(2)18-22)21-13-16-24(17-14-21)15-12-20-9-5-4-6-10-20/h4-11,18,21H,3,12-17H2,1-2H3 |
InChI Key |
MEXMWWZFTYDPKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778975.png)
![3-[6-[(4-Tert-Butylphenyl)sulfonylamino]-5-(2-Methoxyphenoxy)-2-Pyrimidin-2-Yl-Pyrimidin-4-Yl]oxy-N-(2,6-Dimethylphenyl)propanamide](/img/structure/B10778979.png)
![(6aR,9R,10aR)-9-(hydroxymethyl)-3-(8-isothiocyanato-2-methyloctan-2-yl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol](/img/structure/B10778985.png)
![3-[[6-[3-(Hydroxymethyl)phenyl]-3-methyl-pyridine-2-carbonyl]amino]-2,4-dimethyl-benzoic acid](/img/structure/B10778994.png)


![(5Z,8Z,11Z,14Z)-((8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) icosa-5,8,11,14-tetraenoate](/img/structure/B10779000.png)
![(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B10779006.png)
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B10779013.png)
![(S)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10779014.png)
![cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val]](/img/structure/B10779018.png)
![7,19-dihydroxy-5-(2-hydroxypropyl)-21-[(2R)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione](/img/structure/B10779022.png)
![4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic Acid](/img/structure/B10779028.png)

